Cas no 1463053-91-9 (2-Bromo-5-fluoro-1-methyl-3-nitrobenzene)

2-Bromo-5-fluoro-1-methyl-3-nitrobenzene is a halogenated nitroaromatic compound with a molecular formula of C₇H₅BrFNO₂. This intermediate is notable for its distinct substitution pattern, featuring bromine and fluorine atoms at the 2- and 5-positions, a methyl group at the 1-position, and a nitro group at the 3-position. The presence of multiple functional groups enhances its reactivity, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and further derivatization. Its well-defined structure ensures precise regioselectivity in transformations. The compound is typically utilized in pharmaceutical and agrochemical research, where its halogen and nitro groups serve as handles for further functionalization. Proper handling is advised due to potential reactivity and stability considerations.
2-Bromo-5-fluoro-1-methyl-3-nitrobenzene structure
1463053-91-9 structure
Product Name:2-Bromo-5-fluoro-1-methyl-3-nitrobenzene
CAS No:1463053-91-9
MF:C7H5BrFNO2
MW:234.0225045681
CID:4601322
Update Time:2025-06-26

2-Bromo-5-fluoro-1-methyl-3-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene
    • 2-Bromo-5-fluoro-3-nitrotoluene
    • Inchi: 1S/C7H5BrFNO2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,1H3
    • InChI Key: JJYQADGOVHRHAY-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=CC=1C)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 185
  • XLogP3: 2.9
  • Topological Polar Surface Area: 45.8

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Additional information on 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene

Introduction to 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene (CAS No. 1463053-91-9)

2-Bromo-5-fluoro-1-methyl-3-nitrobenzene (CAS No. 1463053-91-9) is a versatile organic compound with a unique combination of bromine, fluorine, methyl, and nitro substituents. This compound has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science due to its potential applications in the development of novel pharmaceuticals and advanced materials.

The molecular structure of 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene is characterized by a benzene ring with a bromine atom at the 2-position, a fluorine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position. The presence of these functional groups imparts specific chemical properties that make it an attractive starting material for various synthetic transformations.

In the realm of medicinal chemistry, 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene has been explored as an intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential as a building block for the development of new drugs targeting various diseases. For instance, researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties, such as improved solubility, metabolic stability, and target selectivity.

The bromine and fluorine substituents in 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene play crucial roles in modulating the electronic and steric properties of the molecule. The bromine atom can be readily replaced by other functional groups through various substitution reactions, making it an excellent precursor for further derivatization. The fluorine atom, on the other hand, can influence the lipophilicity and bioavailability of the final product, which is particularly important in drug design.

The nitro group in 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene is another key feature that contributes to its versatility. Nitro compounds are known for their reactivity and ability to undergo reduction to form amino groups. This property makes them valuable intermediates in the synthesis of amines and other nitrogen-containing compounds. In pharmaceutical research, nitro groups are often used to enhance the biological activity of drug candidates by introducing additional functionalities.

Beyond its applications in medicinal chemistry, 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene has also found use in materials science. Its unique electronic properties make it suitable for the development of functional materials such as organic semiconductors and optoelectronic devices. Researchers have investigated its potential as a building block for organic photovoltaic cells and light-emitting diodes (LEDs), where its ability to fine-tune electronic properties through molecular design is highly advantageous.

The synthesis of 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include electrophilic aromatic substitution reactions followed by nitration steps. Advances in catalytic methods have led to more efficient and environmentally friendly approaches to producing this compound on both laboratory and industrial scales.

In conclusion, 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene (CAS No. 1463053-91-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique combination of functional groups makes it an invaluable starting material for the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new applications and improve synthetic methodologies, further solidifying its importance in modern chemistry.

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